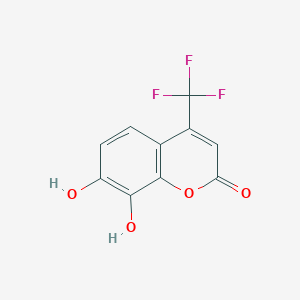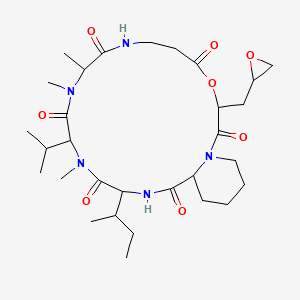
Destruxin E1 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Destruxin E1 5 is a cyclodepsipeptidic mycotoxin isolated from the entomopathogenic fungus Metarhizium anisopliae. Destruxins, including this compound, are known for their insecticidal, antiviral, and phytotoxic activities. They also exhibit immunosuppressive, antitumor, and antiresorptive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Destruxin E1 5 involves several key steps. The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner. This protected diol is then converted to an epoxide after macrocyclization . The total synthesis of this compound was achieved using solution-phase synthesis, which allows for the preparation of the cyclization precursor .
Industrial Production Methods
Industrial production of this compound typically involves the use of solid-phase peptide synthesis and macrolactonization in solution. This method allows for the scalable synthesis of this compound on a gram scale .
Analyse Chemischer Reaktionen
Types of Reactions
Destruxin E1 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. The epoxide moiety in this compound is particularly reactive and can undergo nucleophilic substitution reactions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include MNBA-DMAPO for macrolactonization and various nucleophiles for epoxide ring-opening reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution of the epoxide moiety can lead to the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Destruxin E1 5 has a wide range of scientific research applications:
Wirkmechanismus
Destruxin E1 5 exerts its effects by inhibiting vacuolar-type ATPase (V-ATPase) activity. This inhibition disrupts cellular ion homeostasis and leads to cell death . This compound also interacts with various molecular targets, including cytoskeletal components and cell motility proteins .
Vergleich Mit ähnlichen Verbindungen
Destruxin E1 5 is part of a family of destruxins, which includes Destruxin A, B, and other analogs. Compared to Destruxin A and B, this compound exhibits higher antiproliferative activity against cancer cell lines and is more potent in inhibiting V-ATPase . The unique structure of this compound, particularly its epoxide moiety, contributes to its distinct biological activities .
List of Similar Compounds
- Destruxin A
- Destruxin B
- Destruxin C
- Destruxin D
This compound stands out due to its potent biological activities and unique structural features, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
79385-96-9 |
|---|---|
Molekularformel |
C30H49N5O8 |
Molekulargewicht |
607.7 g/mol |
IUPAC-Name |
16-butan-2-yl-10,11,14-trimethyl-3-(oxiran-2-ylmethyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.4.0]tricosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C30H49N5O8/c1-8-18(4)24-29(40)34(7)25(17(2)3)30(41)33(6)19(5)26(37)31-13-12-23(36)43-22(15-20-16-42-20)28(39)35-14-10-9-11-21(35)27(38)32-24/h17-22,24-25H,8-16H2,1-7H3,(H,31,37)(H,32,38) |
InChI-Schlüssel |
ZYTHYMZQQBWDDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)CC3CO3)C)C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


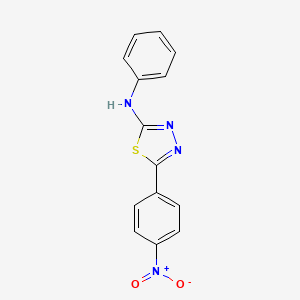
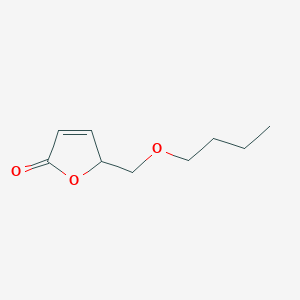
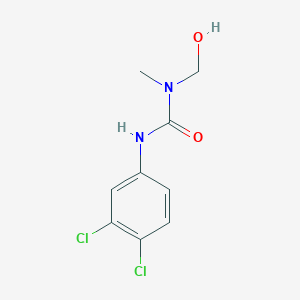
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
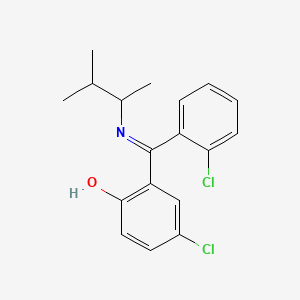
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
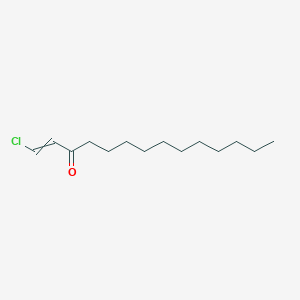
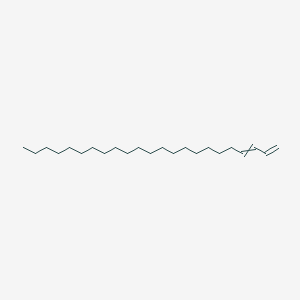
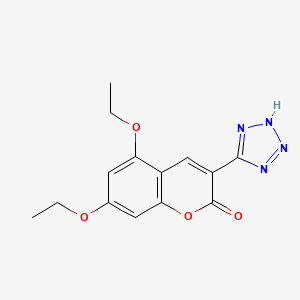
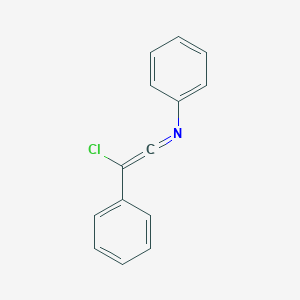
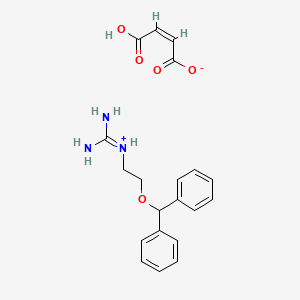
![Silanol, dimethyl[tris(trimethylsilyl)methyl]-](/img/structure/B14438161.png)
